molecular formula C8H12ClNO2S B1377073 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride CAS No. 1423032-25-0

3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride

Cat. No. B1377073
CAS RN: 1423032-25-0
M. Wt: 221.71 g/mol
InChI Key: LSJANKRSTVGJAV-UHFFFAOYSA-N
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Description

“3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2503205-25-0 . It has a molecular weight of 271.77 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride”, involves various strategies . These include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-2-(benzo[b]thiophen-2-ylmethyl)propanoic acid hydrochloride . The InChI code is 1S/C12H13NO2S.ClH/c13-7-9(12(14)15)6-10-5-8-3-1-2-4-11(8)16-10;/h1-5,9H,6-7,13H2,(H,14,15);1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.77 . It is stored at room temperature and is available in powder form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of various bioactive molecules. Its structure serves as a building block for creating new chemical entities that can interact with biological systems. For example, it has been used in the total synthesis of quinazolinocarboline alkaloids , which are known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Development of Antimicrobial Agents

Thiophene derivatives exhibit significant antimicrobial activity. The compound can be modified to produce thiophene derivatives that have potential as antimicrobial agents . This application is crucial in the fight against drug-resistant bacteria.

Chemical Synthesis and Material Science

In material science, this compound’s derivatives can be used to develop novel materials with specific electronic properties. Thiophene-based compounds are particularly interesting for their conductive properties, making them suitable for use in electronic devices .

Analytical Chemistry

Due to its unique structure, 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the qualitative and quantitative analysis of chemical substances.

Pharmaceutical Research

This compound is valuable in pharmaceutical research for drug design and discovery. It can be incorporated into larger drug molecules to improve their pharmacokinetic and pharmacodynamic profiles. Its role in synthesizing urea derivatives is an example of its application in creating potential therapeutic agents .

Organic Electronics

Organic electronics is a field that benefits from the electrical properties of thiophene-based compounds3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride can be used to create semiconducting materials for organic transistors and solar cells .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-thiophen-2-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c9-5-6(8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJANKRSTVGJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride

CAS RN

1423032-25-0
Record name 3-amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride
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